2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole
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Overview
Description
2-[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is a synthetic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of action
Pyrrolidine and triazole, the core structures in this compound, are widely used in medicinal chemistry to obtain compounds for the treatment of various diseases . The specific targets of this compound would depend on its exact structure and any functional groups present.
Mode of action
The mode of action of a compound depends on its structure and the biological target it interacts with. For instance, the nitrogen atoms of the triazole moiety can actively contribute to binding to the active site of an enzyme .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and physical properties. For instance, the presence of the pyrrolidine ring can influence the pharmacokinetic profile of a compound .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the solvent polarity can affect the degree of rotational freedom of certain groups in a molecule, influencing its reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,3-dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole typically involves a multi-step processThe final step involves the formation of the triazole ring via a cycloaddition reaction, often using azides and alkynes as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
2-[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, investigating its effects on various biological pathways and disease models.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure and exhibit similar reactivity.
Triazole Derivatives: Compounds containing the triazole ring, such as 1,2,3-triazole, have comparable chemical properties and applications.
Dimethoxybenzoyl Derivatives: Compounds with the dimethoxybenzoyl group, like 2,3-dimethoxybenzoic acid, show similar functional group reactivity.
Uniqueness
2-[1-(2,3-Dimethoxybenzoyl)pyrrolidin-3-yl]-2H-1,2,3-triazole is unique due to its combination of three distinct functional groups, which confer a wide range of chemical reactivity and potential applications. This structural diversity makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-21-13-5-3-4-12(14(13)22-2)15(20)18-9-6-11(10-18)19-16-7-8-17-19/h3-5,7-8,11H,6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHVKVNZHGECET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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